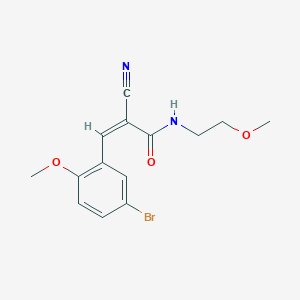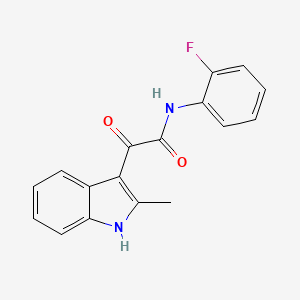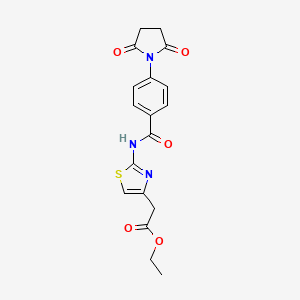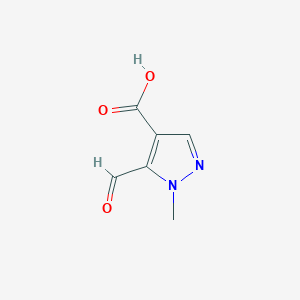![molecular formula C17H18F3N3O B2616446 N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide CAS No. 620543-85-3](/img/structure/B2616446.png)
N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide
Overview
Description
“N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide” is a chemical compound with the molecular formula C10H10F3NO . It is a solid substance at room temperature . The compound has a molecular weight of 217.19 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide core with a trifluoromethyl group and a dimethylamino group attached to the benzene ring . The InChI code for this compound is 1S/C10H10F3NO/c1-14(2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.255 g/mL at 25 °C and a boiling point of 223 °C . It has a refractive index of 1.479 .Scientific Research Applications
Heat Shock Protein 90 Inhibition in Cancer Therapy
Research has discovered a novel class of heat shock protein 90 (Hsp90) inhibitors derived from indazol-4-one and indol-4-one. These compounds, including 4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide, exhibit strong binding affinity to Hsp90. They demonstrate potent antiproliferative activity across multiple cancer cell lines due to their mechanism of inducing Hsp70 and degrading specific client proteins. Their effectiveness has been supported by computational chemistry and X-ray crystallography, contributing to advancements in cancer therapy (Huang et al., 2009).
Synthesis and Antifungal Activities of Benzamide Derivatives
A study reported the synthesis and in vitro antifungal activities of novel benzamide derivatives containing a triazole moiety. These derivatives showed significant activity against various phytopathogenic fungi. The structure-activity relationship analysis indicated that specific substitutions on the benzene ring enhanced their antifungal properties. This research suggests that these benzamide derivatives are promising candidates for developing new antifungal agents for controlling phytopathogenic fungi (Zhang et al., 2016).
Development of Antitumour Agents
The synthesis and characterization of benzamide derivatives, including those related to N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide, have been explored for their potential as antitumour agents. These compounds have shown distinct inhibitory capacities against various cancer cell lines, contributing to the development of new therapeutic agents for cancer treatment (Ji et al., 2018).
Synthesis and Evaluation of Sigma-2 Receptor Ligands
Research has been conducted on synthesizing tetrahydroindazole derivatives and evaluating their affinity for sigma-1 and sigma-2 receptors. These studies are significant in the development of drugs targeting sigma receptors, which are implicated in various neurological and psychiatric disorders. The research provides insights into the potential therapeutic applications of these compounds (Wu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22(2)16(24)11-7-9-12(10-8-11)23-14-6-4-3-5-13(14)15(21-23)17(18,19)20/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKLBQULCJTEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2616363.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2616365.png)






![N-(benzo[d][1,3]dioxol-5-yl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2616379.png)

![Ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate](/img/structure/B2616383.png)
![9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride](/img/structure/B2616384.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2616385.png)
